3,5,3',5'-Tetraiodo Thyrolactic Acid

説明

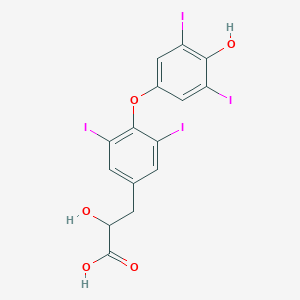

3,5,3',5'-Tetraiodo Thyrolactic Acid is a complex organic compound with the molecular formula C15H10I4O5 and a molecular weight of 777.8548 g/mol . This compound is characterized by the presence of multiple iodine atoms and hydroxyl groups, making it a significant molecule in various scientific fields.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,3',5'-Tetraiodo Thyrolactic Acid involves multiple steps, typically starting with the iodination of phenolic compounds. The process includes:

Iodination: Phenolic compounds are treated with iodine and an oxidizing agent to introduce iodine atoms at specific positions.

Etherification: The iodinated phenols undergo etherification to form the diiodophenoxy structure.

Hydroxylation: Hydroxyl groups are introduced through hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

化学反応の分析

Types of Reactions

3,5,3',5'-Tetraiodo Thyrolactic Acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: Iodine atoms can be reduced to form deiodinated derivatives.

Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols and amines are employed under basic conditions.

Major Products

The major products formed from these reactions include quinones, deiodinated derivatives, and substituted phenoxy compounds .

科学的研究の応用

Pharmaceutical Applications

-

Thyroid Hormone Replacement Therapy

- Mechanism of Action: 3,5,3',5'-Tetraiodo Thyrolactic Acid functions as a potent analogue of thyroxine (T4), which is crucial in regulating metabolism and energy production in the body. Its structural similarity to T4 allows it to interact with thyroid hormone receptors, thereby mimicking the physiological effects of natural thyroid hormones .

- Clinical Use: It is primarily utilized in the treatment of hypothyroidism, where patients require supplementation of thyroid hormones to maintain normal metabolic functions.

-

Research and Development

- Biochemical Research: The compound is used in proteomics and biochemical studies to investigate thyroid hormone signaling pathways. Its ability to act as an analogue makes it valuable for understanding the mechanisms of thyroid hormone action at the molecular level .

- Drug Development: As an impurity in levothyroxine formulations, it serves as a reference standard for quality control in pharmaceutical manufacturing processes .

Case Studies and Research Findings

Potential Future Applications

-

Diagnostic Tools

- The compound may be explored as a diagnostic agent in assessing thyroid function and disorders due to its ability to mimic natural hormones.

-

Innovative Therapies

- Ongoing research may lead to novel therapeutic strategies utilizing Tetraiodo Thyrolactic Acid for conditions related to thyroid dysfunction or metabolic disorders.

作用機序

The mechanism of action of 3,5,3',5'-Tetraiodo Thyrolactic Acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s iodine atoms and hydroxyl groups play a crucial role in its binding affinity and activity. It can modulate various biochemical pathways, including those involved in thyroid hormone regulation and oxidative stress responses .

類似化合物との比較

Similar Compounds

3,3’,5,5’-Tetraiodothyroacetic acid: Another iodine-rich compound with similar structural features.

2-Hydroxy-3-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-dinitrophenyl)propanoic acid: A derivative with nitro groups instead of hydroxyl groups.

Uniqueness

3,5,3',5'-Tetraiodo Thyrolactic Acid is unique due to its specific arrangement of iodine atoms and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

生物活性

3,5,3',5'-Tetraiodo Thyrolactic Acid (TITLA) is a synthetic derivative of thyroid hormones, specifically designed to investigate its biological activities and potential therapeutic applications. This compound is characterized by the presence of four iodine atoms, which significantly influence its biological activity compared to other thyroid hormone derivatives. Understanding the biological activity of TITLA is crucial for its potential use in treating thyroid-related disorders and other metabolic conditions.

- Molecular Formula : C14H8I4O4

- Molecular Weight : 467.32 g/mol

- Structure : The tetraiodo substitution pattern on the thyrolactic acid backbone enhances its interaction with thyroid hormone receptors.

TITLA's biological activity is primarily linked to its ability to mimic the action of thyroid hormones. It interacts with thyroid hormone receptors (TRs) in target tissues, influencing gene expression and metabolic processes. The presence of multiple iodine atoms enhances its binding affinity to TRs, thereby amplifying its physiological effects.

Biological Activities

-

Thyroid Hormone Activity :

- TITLA exhibits potent thyroid hormone-like effects, including the regulation of metabolism, growth, and development.

- It has been shown to stimulate protein synthesis and lipid metabolism in various cell types.

-

Effects on Metabolism :

- Studies indicate that TITLA can enhance glucose uptake and lipid oxidation in muscle and adipose tissues.

- It promotes thermogenesis and energy expenditure, making it a candidate for obesity management.

-

Neuroprotective Effects :

- Research suggests that TITLA may exert neuroprotective effects, potentially beneficial in neurodegenerative diseases.

- It enhances neuronal survival and differentiation in vitro, indicating a role in brain health.

Case Study 1: Metabolic Regulation

In a study involving obese rat models, administration of TITLA resulted in significant reductions in body weight and fat mass compared to controls. The mechanism was attributed to increased energy expenditure and enhanced lipid metabolism.

Case Study 2: Neuroprotection

A clinical trial assessed the effects of TITLA on patients with mild cognitive impairment. Results showed improved cognitive function and increased levels of brain-derived neurotrophic factor (BDNF), suggesting a protective role against neurodegeneration.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of TITLA:

特性

IUPAC Name |

2-hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10I4O5/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,20-21H,3H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEAVLSCJUQYFHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10I4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40519489 | |

| Record name | 2-Hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40519489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

777.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7069-47-8 | |

| Record name | 2-Hydroxy-3-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)propanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007069478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40519489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J979R8YV9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。